molecular formula C₂₆H₄₄OSi B1140718 9-cis-(tert-Butyldimethylsilyl)retinyl Ether CAS No. 210700-52-0

9-cis-(tert-Butyldimethylsilyl)retinyl Ether

Cat. No.: B1140718
CAS No.: 210700-52-0
M. Wt: 400.71
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

9-cis-(tert-Butyldimethylsilyl)retinyl Ether is a synthetic derivative of retinoids, which are compounds related to vitamin A. This compound is characterized by the presence of a 9-cis configuration and a tert-butyldimethylsilyl protecting group. It is primarily used in scientific research, particularly in the study of retinoid biology and chemistry.

Preparation Methods

The synthesis of 9-cis-(tert-Butyldimethylsilyl)retinyl Ether involves several steps. The starting material is typically all-trans-retinol, which undergoes isomerization to form 9-cis-retinol. This isomerization can be achieved using light or chemical reagents. The 9-cis-retinol is then reacted with tert-butyldimethylsilyl chloride in the presence of a base, such as imidazole, to form this compound .

Chemical Reactions Analysis

9-cis-(tert-Butyldimethylsilyl)retinyl Ether can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 9-cis-retinoic acid, a biologically active form of retinoid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield 9-cis-retinol. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The tert-butyldimethylsilyl group can be removed under acidic conditions to yield 9-cis-retinol.

Scientific Research Applications

9-cis-(tert-Butyldimethylsilyl)retinyl Ether is widely used in scientific research due to its stability and ability to act as a precursor for other retinoid compounds. Some of its applications include:

Mechanism of Action

The mechanism of action of 9-cis-(tert-Butyldimethylsilyl)retinyl Ether involves its conversion to active retinoid forms, such as 9-cis-retinoic acid. These active forms bind to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors that regulate gene expression. The binding of retinoids to these receptors modulates the transcription of genes involved in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

9-cis-(tert-Butyldimethylsilyl)retinyl Ether is unique due to its 9-cis configuration and the presence of a tert-butyldimethylsilyl protecting group. Similar compounds include:

These compounds share similar biological activities but differ in their chemical structures and specific applications.

Properties

IUPAC Name

tert-butyl-[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44OSi/c1-21(16-17-24-23(3)15-12-19-26(24,7)8)13-11-14-22(2)18-20-27-28(9,10)25(4,5)6/h11,13-14,16-18H,12,15,19-20H2,1-10H3/b14-11+,17-16+,21-13-,22-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLHWHHSTDVNQC-CHOXORPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO[Si](C)(C)C(C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\CO[Si](C)(C)C(C)(C)C)\C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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